4-amino-5-chloro-2-methoxy-N-((3R,4S)-3-methoxypiperidin-4-yl)benzamide
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Overview
Description
4-amino-5-chloro-2-methoxy-N-((3R,4S)-3-methoxypiperidin-4-yl)benzamide: is a chemical compound with the molecular formula C14H20ClN3O3 and a molecular weight of 313.78 g/mol
Preparation Methods
The synthesis of 4-amino-5-chloro-2-methoxy-N-((3R,4S)-3-methoxypiperidin-4-yl)benzamide involves several steps. One common method includes the following steps:
Starting Material: The synthesis begins with the appropriate benzamide derivative.
Substitution Reaction: The benzamide derivative undergoes a substitution reaction with a piperidine derivative under controlled conditions.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
4-amino-5-chloro-2-methoxy-N-((3R,4S)-3-methoxypiperidin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
4-amino-5-chloro-2-methoxy-N-((3R,4S)-3-methoxypiperidin-4-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-amino-5-chloro-2-methoxy-N-((3R,4S)-3-methoxypiperidin-4-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes .
Comparison with Similar Compounds
4-amino-5-chloro-2-methoxy-N-((3R,4S)-3-methoxypiperidin-4-yl)benzamide can be compared with similar compounds such as:
Cisapride: Another benzamide derivative with similar structural features but different pharmacological properties.
Ticalopride: A compound with a similar core structure but different substituents, leading to variations in its biological activity.
The uniqueness of this compound lies in its specific substituents and their influence on its chemical and biological properties.
Properties
Molecular Formula |
C14H20ClN3O3 |
---|---|
Molecular Weight |
313.78 g/mol |
IUPAC Name |
4-amino-5-chloro-2-methoxy-N-[(3R,4S)-3-methoxypiperidin-4-yl]benzamide |
InChI |
InChI=1S/C14H20ClN3O3/c1-20-12-6-10(16)9(15)5-8(12)14(19)18-11-3-4-17-7-13(11)21-2/h5-6,11,13,17H,3-4,7,16H2,1-2H3,(H,18,19)/t11-,13+/m0/s1 |
InChI Key |
OMLDMGPCWMBPAN-WCQYABFASA-N |
Isomeric SMILES |
CO[C@@H]1CNCC[C@@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl |
Canonical SMILES |
COC1CNCCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl |
Origin of Product |
United States |
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